![molecular formula C9H9NO B14218263 5H-Pyrrolo[1,2-a]azepin-7-ol CAS No. 761354-48-7](/img/structure/B14218263.png)
5H-Pyrrolo[1,2-a]azepin-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-Pyrrolo[1,2-a]azepin-7-ol is a nitrogen-containing heterocyclic compound. It features a fused ring system comprising a pyrrole ring and an azepine ring, with a hydroxyl group attached to the seventh position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
The synthesis of 5H-Pyrrolo[1,2-a]azepin-7-ol typically involves multiple steps. One common method starts with the preparation of a dihydroazepinone intermediate. This intermediate is then subjected to various reactions to form the desired compound . The synthetic route often includes:
Cross-coupling reactions: Using pyrrole and acyl (bromo)acetylenes to create acylethynylpyrroles.
Addition reactions: Adding propargylamine to the acetylenes to form N-propargylenaminones.
Cyclization reactions: Intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide (DMSO) to yield the final product.
Chemical Reactions Analysis
5H-Pyrrolo[1,2-a]azepin-7-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different hydrogenated derivatives.
Scientific Research Applications
5H-Pyrrolo[1,2-a]azepin-7-ol has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound exhibits potential antimicrobial and antifungal activities.
Mechanism of Action
The exact mechanism of action of 5H-Pyrrolo[1,2-a]azepin-7-ol is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, to exert its biological effects. The compound may inhibit certain enzymes or bind to specific receptors, leading to changes in cellular processes .
Comparison with Similar Compounds
5H-Pyrrolo[1,2-a]azepin-7-ol can be compared with other nitrogen-containing heterocycles, such as:
Pyrrolopyrazines: These compounds also exhibit antimicrobial and antifungal activities but differ in their ring structures and specific biological activities.
Imidazo[1,2-a]azepines: These compounds have similar antimicrobial properties but differ in their chemical reactivity and synthesis methods.
Pyrrolo[2,3-b]pyrazines: These compounds show more activity on kinase inhibition compared to this compound.
Properties
CAS No. |
761354-48-7 |
|---|---|
Molecular Formula |
C9H9NO |
Molecular Weight |
147.17 g/mol |
IUPAC Name |
5H-pyrrolo[1,2-a]azepin-7-ol |
InChI |
InChI=1S/C9H9NO/c11-9-4-3-8-2-1-6-10(8)7-5-9/h1-6,11H,7H2 |
InChI Key |
IWGBRFSPIOLKTM-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(C=CC2=CC=CN21)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acridine, 9-[(oxiranylmethyl)thio]-](/img/structure/B14218186.png)
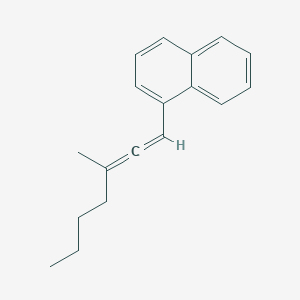
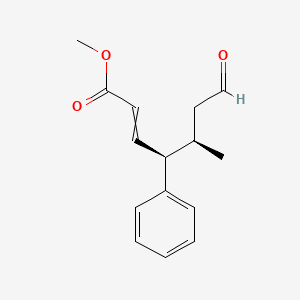
![Ethanone, 1-[3-butyl-2-(methylseleno)-2-cyclobuten-1-yl]-](/img/structure/B14218212.png)
![6-Chloro-3-[6-(methylsulfanyl)pyridin-2-yl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14218228.png)
![(3S)-N-[(2S)-1-Amino-3-methyl-1-oxobutan-2-yl]-3-{[(2-phenylethyl)carbamoyl]amino}-2,3,4,9-tetrahydro-1H-carbazole-3-carboxamide](/img/structure/B14218229.png)
![acetic acid;[(1S,5S,6R)-5,6-dihydroxycyclohex-3-en-1-yl]methyl acetate](/img/structure/B14218234.png)
![5-[(4-Chlorobenzene-1-sulfonyl)(2,5-difluorophenyl)methyl]pyrimidine](/img/structure/B14218238.png)
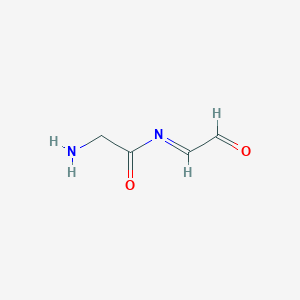
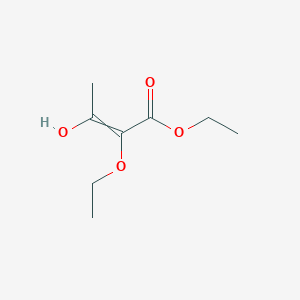
![Ethyl 3-[4-(benzyloxy)-3-methoxyphenyl]but-2-enoate](/img/structure/B14218272.png)
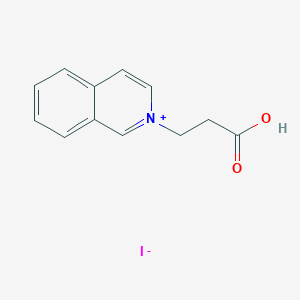
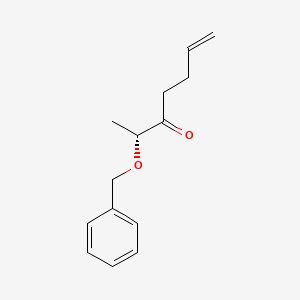
![(E)-N-[(Anthracen-9-yl)methylidene]-L-tyrosine](/img/structure/B14218279.png)
